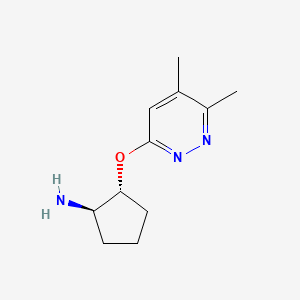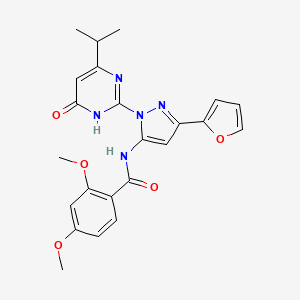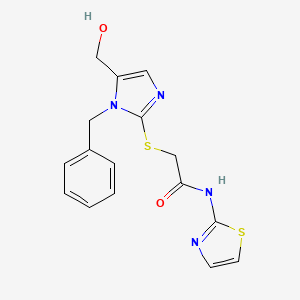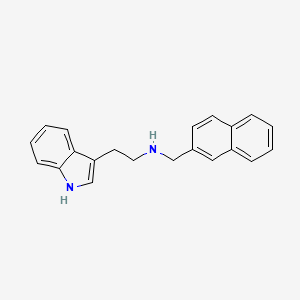
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential as a free radical scavenger. DMPO has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of medicine.
Mecanismo De Acción
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine works by reacting with free radicals, neutralizing them and preventing them from causing damage to cells and DNA. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to react with a variety of free radicals, including hydroxyl radicals, superoxide radicals, and peroxyl radicals.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential as a free radical scavenger, (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have a variety of other biochemical and physiological effects. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have anti-inflammatory effects, reducing inflammation in the body. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has also been shown to have neuroprotective effects, protecting the brain from damage caused by free radicals. Additionally, (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have cardioprotective effects, protecting the heart from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its ability to scavenge a variety of free radicals, making it a versatile tool for studying the effects of free radicals in the body. However, one limitation of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine in lab experiments.
Direcciones Futuras
There are many potential future directions for research on (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine. One area of interest is the use of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine in the treatment of diseases caused by free radicals, such as cancer and cardiovascular disease. Another area of interest is the development of new methods for synthesizing (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, making it more readily available for use in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, and to determine its potential as a therapeutic agent.
Métodos De Síntesis
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine can be synthesized using a variety of methods, including the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a Lewis acid catalyst. Other methods include the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a palladium catalyst, or the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a nickel catalyst.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been studied extensively for its potential as a free radical scavenger. Free radicals are molecules that can cause damage to cells and DNA, leading to a variety of diseases, including cancer and cardiovascular disease. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to scavenge free radicals, preventing them from causing damage. This makes (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine a promising candidate for use in the treatment of diseases caused by free radicals.
Propiedades
IUPAC Name |
(1R,2R)-2-(5,6-dimethylpyridazin-3-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-6-11(14-13-8(7)2)15-10-5-3-4-9(10)12/h6,9-10H,3-5,12H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAVPLWPEZAHLH-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)OC2CCCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1C)O[C@@H]2CCC[C@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5,6-dimethylpyridazin-3-yl)oxy]cyclopentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)
![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)



![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)


![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)
![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)